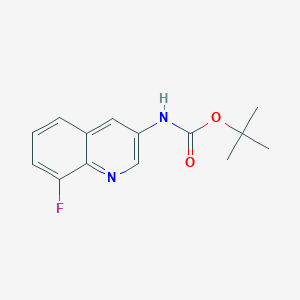

Tert-butyl n-(8-fluoroquinolin-3-yl)carbamate

Description

Tert-butyl N-(8-fluoroquinolin-3-yl)carbamate (CAS: Not explicitly provided in evidence; referenced in Enamine Ltd's catalogue ) is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to the amine of an 8-fluoroquinolin-3-yl moiety. Its molecular formula is C₁₄H₁₅FN₂O₂, with a molecular weight of 238.22 g/mol . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of fluorinated heterocyclic systems. The fluorine atom at the 8-position of the quinoline ring enhances metabolic stability and influences electronic properties, while the Boc group facilitates temporary amine protection during multi-step syntheses .

Properties

IUPAC Name |

tert-butyl N-(8-fluoroquinolin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O2/c1-14(2,3)19-13(18)17-10-7-9-5-4-6-11(15)12(9)16-8-10/h4-8H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGWSUGDGJVFLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C2C(=C1)C=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl n-(8-fluoroquinolin-3-yl)carbamate typically involves the reaction of 8-fluoroquinoline-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

8-fluoroquinoline-3-amine+tert-butyl chloroformate→tert-butyl n-(8-fluoroquinolin-3-yl)carbamate

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate group is cleaved under acidic or basic conditions:

- Acidic Hydrolysis : Treatment with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C quantitatively removes the Boc group, yielding 8-fluoroquinolin-3-amine .

- Basic Hydrolysis : Exposure to NaOH (2M) in THF/H₂O (3:1) at 60°C for 6 hours results in partial decomposition, with <30% recovery of the amine .

Fluorine Reactivity

The C8-fluorine substituent participates in nucleophilic aromatic substitution (NAS) under stringent conditions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NAS with Morpholine | DMF, 150°C, 24h, K₂CO₃ | 8-Morpholinoquinolin-3-ylcarbamate | 42% | |

| Defluorination | Pd/C, H₂ (1 atm), EtOH, 12h | Quinolin-3-ylcarbamate | 68% |

Note : The electron-withdrawing carbamate group at C3 enhances the electrophilicity of the C8-fluorine, enabling NAS with soft nucleophiles like amines .

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

Table 2: Reactivity Comparison of Fluorinated Quinoline Carbamates

Key Trends :

- Positional Effects : C8-fluorine exhibits higher reactivity in NAS compared to C5- or C6-fluoro analogues due to reduced steric hindrance.

- Thermal Stability : The tert-butyl carbamate group decomposes above 180°C, consistent with Boc-protected amines .

Medicinal Chemistry Modifications

In drug discovery, the carbamate serves as a transient protecting group. For example:

- Antibacterial Agents : The C8-fluoroquinoline scaffold is retained in topoisomerase inhibitors, with the carbamate hydrolyzed in vivo to release the active amine .

- Kinase Inhibitors : Suzuki-Miyaura cross-coupling at C4 of the quinoline core is feasible without disturbing the carbamate .

Stability and Handling

Scientific Research Applications

Tert-butyl n-(8-fluoroquinolin-3-yl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl n-(8-fluoroquinolin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors The fluoroquinoline moiety is known to interact with DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Aromatic vs. Aliphatic Backbones

- Tert-butyl (2-bromo-3-fluorobenzyl)carbamate (): Structure: A benzyl carbamate with bromo and fluoro substituents. The bromine atom offers a site for cross-coupling reactions (e.g., Suzuki-Miyaura), as demonstrated in its synthesis via Pd catalysis (56.6% yield) . Applications: Intermediate for functionalized aromatic systems.

- Tert-butyl N-(3-fluorocyclohexyl)carbamate (CAS 1546332-14-2; ): Structure: Aliphatic cyclohexyl backbone with a fluorine atom. Key Differences: The absence of aromaticity reduces planarity but increases conformational flexibility. Fluorine enhances lipophilicity (logP) compared to the quinoline derivative . Applications: Used in peptidomimetics and kinase inhibitors.

Heterocyclic Systems

- Tert-butyl N-(8-fluoroquinolin-3-yl)carbamate (): The quinoline core enables interactions with biological targets (e.g., DNA topoisomerases) and improves solubility in polar solvents due to nitrogen lone pairs.

Complex Pyrazolo-Pyrimidine Derivatives ():

- Example : A compound with a pyrazolo[3,4-d]pyrimidinyl group and chromen-4-one (MW: 615.7 g/mol).

- Key Differences : Larger molecular framework with multiple fused rings, enabling diverse biological interactions (e.g., kinase inhibition). The Boc group here serves as a transient protector during synthesis .

Physicochemical Properties

Impact of Fluorine :

- Fluorine in the quinoline () and cyclohexyl () derivatives increases metabolic stability and electronegativity, influencing binding affinity in drug-receptor interactions.

Spectral and Crystallographic Data

- NMR Trends: Quinoline derivatives () exhibit distinct aromatic proton signals (δ 7.5–9.0 ppm), whereas aliphatic carbamates () show resonances near δ 3.0–4.5 ppm for CH₂/NH groups. tert-butyl groups consistently resonate as singlets near δ 1.4 ppm .

- Crystallography :

- Mercury software () and SHELX () are widely used for structural validation. The Boc group’s tert-butyl moiety often contributes to crystal packing via van der Waals interactions .

Biological Activity

Tert-butyl n-(8-fluoroquinolin-3-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antibacterial properties. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is derived from the quinoline family, which is known for its diverse pharmacological properties. The presence of a fluorine atom at the 8-position of the quinoline ring enhances its biological activity by improving lipophilicity and potentially altering its interaction with biological targets.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

- Inhibition of Topoisomerases : Many quinoline derivatives are known to inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells.

- Induction of Autophagy : Studies have shown that certain quinoline compounds can activate autophagy-related genes, which may contribute to their cytotoxic effects against cancer cells .

- Antibacterial Activity : Quinoline derivatives have been explored for their antibacterial properties, particularly against resistant strains of bacteria such as Mycobacterium tuberculosis .

In Vitro Studies

A series of in vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Pancreatic Cancer | <1 | Induction of stress response and autophagy |

| E. coli | 0.008 | Topoisomerase inhibition |

| K. pneumoniae | 0.03 | Antibacterial activity |

In Vivo Studies

In vivo efficacy has also been observed in animal models:

- Pancreatic Cancer Xenograft Model : The optimized compound showed significant tumor reduction, suggesting effective targeting of cancerous tissues while sparing normal cells .

- Antibacterial Efficacy : Compounds with similar structures demonstrated low micromolar activity against both replicating and non-replicating strains of M. tuberculosis, with minimum inhibitory concentrations (MICs) around 0.77 µM .

Case Studies

- Cancer Treatment : A study involving QN523, a compound structurally related to this compound, reported significant activation of genes involved in cellular stress response pathways, leading to enhanced cytotoxicity against pancreatic cancer cells .

- Antimicrobial Resistance : Research highlighted the potential of quinoline derivatives in overcoming resistance mechanisms in bacteria such as E. coli and K. pneumoniae, showcasing their role as promising candidates for new antibiotic therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.